

# CAS number and molecular structure of 2-Amino-6-iodophenol

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## Compound of Interest

Compound Name: 2-Amino-6-iodophenol

Cat. No.: B226641

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## In-depth Technical Guide: 2-Amino-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Amino-6-iodophenol**, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, molecular structure, and physicochemical properties. Due to the limited availability of in-depth experimental data in the public domain, this guide also presents information on closely related analogs to provide a comparative context for researchers. The synthesis and biological activity of o-aminophenol derivatives are discussed to highlight potential research avenues.

### Chemical Identity and Molecular Structure

**2-Amino-6-iodophenol** is an organic compound featuring an aminophenol core with an iodine substituent at the 6-position.

CAS Number: 99968-81-7

Molecular Formula:  $C_6H_6INO$

### Molecular Structure

The molecular structure of **2-Amino-6-iodophenol** consists of a benzene ring substituted with a hydroxyl group, an amino group, and an iodine atom. The hydroxyl and amino groups are ortho to each other, and the iodine atom is ortho to the amino group and meta to the hydroxyl group.

Molecular Weight: 235.02 g/mol

IUPAC Name: **2-amino-6-iodophenol**

InChI: 1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2

InChIKey: WKOJOGYKEWTXHX-UHFFFAOYSA-N

## Physicochemical Properties

Detailed experimental physicochemical data for **2-Amino-6-iodophenol** is not extensively available in peer-reviewed literature. However, computed properties and data for structurally similar compounds can provide valuable estimates for researchers. The following table summarizes key physicochemical properties for **2-Amino-6-iodophenol** and provides a comparison with the related isomers, 2-Amino-4-iodophenol and the parent compound, 2-Aminophenol.

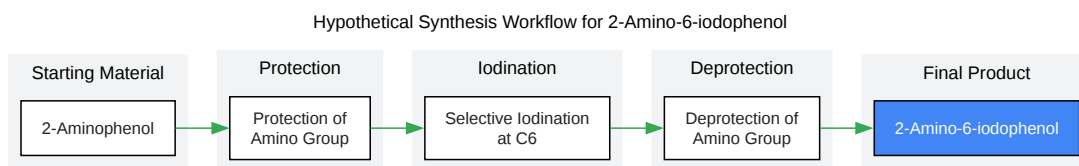
Property	2-Amino-6-iodophenol (Computed)	2-Amino-4-iodophenol (Computed)[1]	2-Aminophenol (Experimental)
Molecular Weight (g/mol )	235.02	235.02[1]	109.13
LogP	Not Available	1.4[1]	0.62
Melting Point (°C)	Not Available	Not Available	174
Boiling Point (°C)	Not Available	Not Available	Not Available
pKa (acidic - OH)	Not Available	Not Available	9.97
pKa (basic - NH <sub>2</sub> )	Not Available	Not Available	4.78
Polar Surface Area (Å <sup>2</sup> )	Not Available	46.3[1]	46.3

## Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **2-Amino-6-iodophenol** is not readily found in the public domain. However, general synthetic strategies for halogenated aminophenols can be adapted. A plausible synthetic route could involve the selective iodination of 2-aminophenol or the reduction of a corresponding nitrophenol.

## General Synthetic Workflow (Hypothetical)

The synthesis of **2-Amino-6-iodophenol** could potentially be achieved through a multi-step process starting from a commercially available precursor. A logical workflow is outlined below.



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Caption: Hypothetical synthetic workflow for **2-Amino-6-iodophenol**.

Note: The feasibility of this pathway would require experimental validation to optimize reaction conditions and ensure regioselectivity of the iodination step.

## Biological Activity and Applications in Drug Development

There is a significant lack of specific data on the biological activity, mechanism of action, and direct applications of **2-Amino-6-iodophenol** in drug development. However, the broader class of o-aminophenol derivatives has been investigated for various therapeutic properties. Research on related compounds can offer insights into the potential bioactivity of **2-Amino-6-iodophenol**.

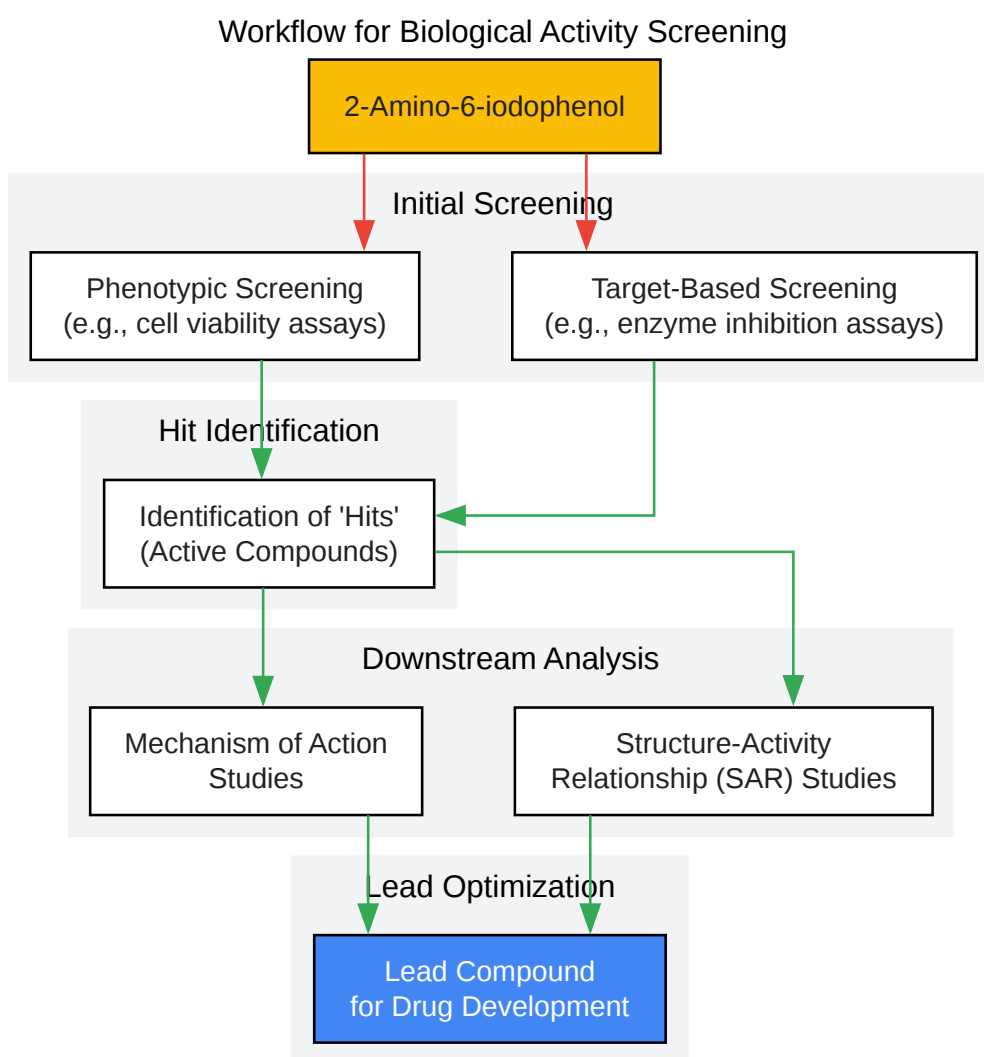
Derivatives of the parent compound, 2-aminophenol, have been explored for their potential as inhibitors of enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. Furthermore, the introduction of halogen atoms, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding affinity to target proteins and its metabolic stability.

For drug development professionals, **2-Amino-6-iodophenol** represents a potential building block for the synthesis of more complex molecules with novel biological activities. The

presence of three distinct functional groups (hydroxyl, amino, and iodo) allows for diverse chemical modifications and the generation of compound libraries for screening.

## Logical Relationship for Investigating Bioactivity

The following diagram illustrates a logical workflow for the preliminary investigation of the biological activity of a novel compound like **2-Amino-6-iodophenol**.



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Caption: Logical workflow for screening the biological activity.

## Conclusion and Future Directions

**2-Amino-6-iodophenol** is a chemical entity with a well-defined structure and CAS number. However, there is a notable scarcity of publicly available data regarding its detailed physicochemical properties, specific synthesis protocols, and biological activities. This guide has provided the foundational information available and has contextualized the potential of this compound by examining related molecules.

For researchers and drug development professionals, **2-Amino-6-iodophenol** presents an opportunity for foundational research. Future work should focus on:

- Developing and publishing a robust and scalable synthesis protocol.
- Comprehensive characterization of its physicochemical properties through experimental methods.
- Systematic screening for biological activities across a range of therapeutically relevant targets.

Such studies would be invaluable in unlocking the potential of **2-Amino-6-iodophenol** and its derivatives in medicinal chemistry and drug discovery.

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## References

- 1. 2-Amino-4-iodophenol | C<sub>6</sub>H<sub>6</sub>INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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